molecular formula C18H23N3O3 B2364143 N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 952962-51-5

N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2364143
CAS No.: 952962-51-5
M. Wt: 329.4
InChI Key: GANXNYOUFFPVKI-UHFFFAOYSA-N
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Description

N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic organic compound with a complex structure It features a pyridazinone core substituted with a methoxyphenyl group and an isopropyl butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, which undergoes a series of reactions to form the pyridazinone core. The isopropyl butanamide side chain is then introduced through amide bond formation. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the carbonyl group may produce a hydroxyl-substituted pyridazinone.

Scientific Research Applications

N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-4-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-isopropyl-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-isopropyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(2)19-17(22)5-4-12-21-18(23)11-10-16(20-21)14-6-8-15(24-3)9-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANXNYOUFFPVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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